

comparison of melting points of o-, m-, and p-bromoacetanilide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromoacetanilide**

Cat. No.: **B025293**

[Get Quote](#)

A comprehensive analysis of the melting points of ortho-, meta-, and para-**bromoacetanilide** isomers reveals significant variations attributable to their distinct molecular structures. This guide provides a comparative summary of their melting points, a detailed experimental protocol for their determination, and a visual representation of the structural-property relationships for researchers, scientists, and professionals in drug development.

Comparative Melting Point Data

The melting points of the three **bromoacetanilide** isomers are summarized in the table below. The para-isomer exhibits a substantially higher melting point compared to the ortho- and meta-isomers, a phenomenon primarily attributed to its symmetrical structure, which allows for more efficient packing in the crystal lattice.

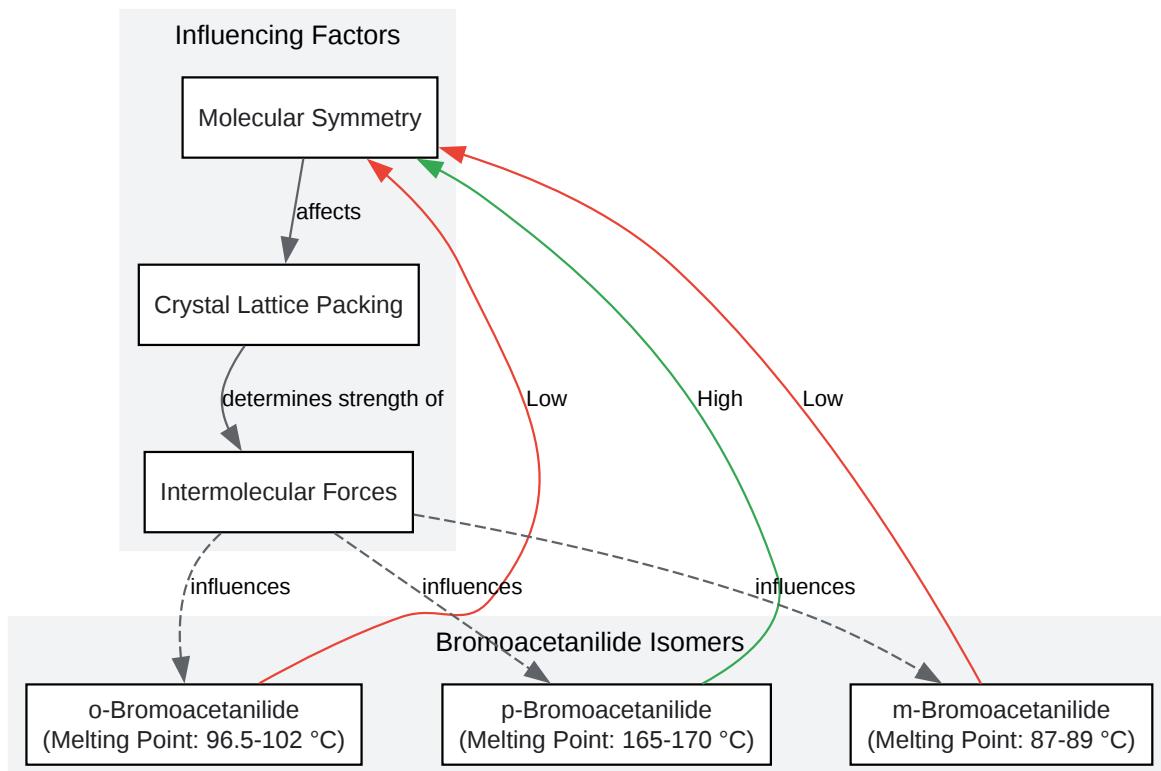
Compound Name	Isomer	Melting Point (°C)
o-Bromoacetanilide	ortho	96.5-102[1][2][3][4]
m-Bromoacetanilide	meta	87-89[5][6][7]
p-Bromoacetanilide	para	165-170[8][9][10][11][12]

Experimental Protocol: Synthesis and Melting Point Determination

Objective: To synthesize o-, m-, and p-**bromoacetanilide** and determine their melting points.

Materials:

- Acetanilide
- Glacial acetic acid
- Bromine
- Sodium bisulfite solution
- Ethanol
- Distilled water
- Standard laboratory glassware (beakers, flasks, etc.)
- Stirring apparatus
- Heating mantle or water bath
- Büchner funnel and filter paper
- Melting point apparatus


Procedure:

- Bromination of Acetanilide:
 - Dissolve acetanilide in glacial acetic acid in a flask.
 - Slowly add a solution of bromine in glacial acetic acid to the acetanilide solution while stirring. The reaction is typically carried out at room temperature.
 - The reaction mixture will change color, indicating the progress of the bromination.
 - After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

- Isolation of the Product:
 - Pour the reaction mixture into a beaker containing cold water. This will cause the **bromoacetanilide** isomers to precipitate.
 - If the solution retains a yellow or orange color due to excess bromine, add a small amount of sodium bisulfite solution to decolorize it.
 - Collect the crude product by vacuum filtration using a Büchner funnel.
 - Wash the product with cold water to remove any remaining acid.
- Recrystallization:
 - Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
 - Dissolve the crude solid in a minimum amount of the hot solvent.
 - Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
 - Dry the crystals thoroughly.
- Melting Point Determination:
 - Place a small amount of the dried, purified crystals into a capillary tube.
 - Place the capillary tube in a melting point apparatus.
 - Heat the sample slowly and record the temperature at which the substance starts to melt and the temperature at which it is completely molten. This range is the melting point of the compound.

Structure-Property Relationship

The differences in the melting points of the **bromoacetanilide** isomers can be directly linked to their molecular structures. The para isomer's high degree of symmetry allows for a more ordered and stable crystal lattice, requiring more energy to break the intermolecular forces, thus resulting in a higher melting point.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. o-Bromoacetanilide [chembk.com]

- 2. Solved Write-Up Sheet for Synthesis of Bromoacetanilides | Chegg.com [chegg.com]
- 3. 2'-Bromoacetanilide, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2'-BROMOACETANILIDE | 614-76-6 [chemicalbook.com]
- 5. m-bromoacetanilide [chembk.com]
- 6. m-bromoacetanilide [stenutz.eu]
- 7. 621-38-5 CAS MSDS (3'-BROMOACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. p-Bromoacetanilide [drugfuture.com]
- 9. 171570250 [thermofisher.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 4'-Bromoacetanilide | 103-88-8 [chemicalbook.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [comparison of melting points of o-, m-, and p-bromoacetanilide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025293#comparison-of-melting-points-of-o-m-and-p-bromoacetanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com